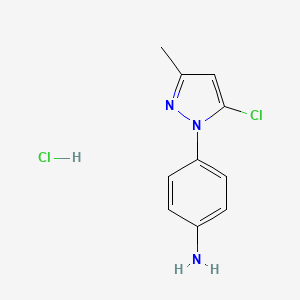

Chlorure de 4-(5-chloro-3-méthyl-1H-pyrazol-1-yl)aniline

Vue d'ensemble

Description

The compound “4-(5-Chloro-3-methyl-1H-pyrazol-1-YL)aniline hydrochloride” is a pyrazole derivative . Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Synthesis Analysis

The synthesis of pyrazole derivatives involves various methods. For instance, some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . Another method involves a Vilsmeier reaction of 1H-pyrazol-5 (4H)-one .Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be verified using techniques such as elemental microanalysis, FTIR, and 1H NMR . For example, the crystal structure of a related compound, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, was determined by X-ray diffraction method .Chemical Reactions Analysis

Pyrazole derivatives participate in various chemical reactions. For instance, they can undergo reactions with other compounds to form new derivatives with potential anticonvulsant properties . They can also undergo selective dehydrochlorination .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can vary. For instance, the compound “4-(5-Chloro-3-methyl-1H-pyrazol-1-YL)aniline hydrochloride” is predicted to have a boiling point of 799.1±60.0 °C and a density of 1.40±0.1 g/cm3 .Mécanisme D'action

Target of Action

Similar compounds, such as pyrazole derivatives, have been reported to exhibit significant activity on various kinases .

Mode of Action

It’s known that pyrazole derivatives can interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and hydrophobic interactions .

Biochemical Pathways

Similar compounds have been reported to affect various biochemical pathways, often related to their target proteins .

Result of Action

Similar compounds have been reported to exhibit various biological activities, often related to their interaction with target proteins .

Avantages Et Limitations Des Expériences En Laboratoire

4-(5-Chloro-3-methyl-1H-pyrazol-1-YL)aniline hydrochloride exhibits various advantages and limitations for lab experiments. The compound is relatively easy to synthesize and can be obtained in high yields. However, the compound is not very stable and may decompose over time, making it challenging to store. The compound is also highly reactive and may react with other compounds in the lab, leading to the formation of unwanted by-products.

Orientations Futures

There are several future directions for the study of 4-(5-Chloro-3-methyl-1H-pyrazol-1-YL)aniline hydrochloride. One of the potential areas of research is the development of skin whitening agents using the compound. The compound's inhibitory activity against tyrosinase makes it a potential candidate for the development of effective and safe skin whitening agents. Another potential area of research is the development of anti-inflammatory agents using the compound. The compound's anti-inflammatory, analgesic, and antipyretic activities make it a potential candidate for the treatment of various inflammatory disorders. Additionally, the compound's mechanism of action needs to be further elucidated to understand its potential applications fully.

Applications De Recherche Scientifique

Activité antileishmanienne

Le composé a été étudié pour son potentiel dans le traitement de la leishmaniose. Une étude de simulation moléculaire a montré qu'il s'intègre bien dans le site actif de LmPTR1, une enzyme cible du parasite, avec une énergie libre de liaison plus faible, indiquant une bonne activité inhibitrice .

Évaluation antimalarienne

La recherche a également exploré l'efficacité du composé contre le paludisme. Le modèle d'ajustement dans le site actif d'une enzyme cible suggère une activité antimalarienne prometteuse .

Potentiel antimicrobien

Des dérivés de ce composé ont montré un bon potentiel antimicrobien, indiquant son utilité dans la lutte contre les infections microbiennes .

Activité anti-virus de la mosaïque du tabac (TMV)

Le composé a été utilisé pour synthétiser des dérivés qui présentent une activité contre le virus de la mosaïque du tabac (TMV), un pathogène des plantes, suggérant son application dans la protection des plantes .

Synthèse de dérivés d'acide acrylique

Il sert de précurseur dans la synthèse de nouveaux dérivés d'acide acrylique, qui ont diverses applications dans la recherche chimique et l'industrie .

Analyse de la structure cristalline

Le composé est utilisé en cristallographie pour produire de nouveaux dérivés de pyrazole et déterminer leurs structures cristallines, ce qui est crucial pour comprendre leur comportement chimique et leurs applications potentielles .

Safety and Hazards

Propriétés

IUPAC Name |

4-(5-chloro-3-methylpyrazol-1-yl)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3.ClH/c1-7-6-10(11)14(13-7)9-4-2-8(12)3-5-9;/h2-6H,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVYGTYKCEISQCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)Cl)C2=CC=C(C=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1609401-39-9 | |

| Record name | Benzenamine, 4-(5-chloro-3-methyl-1H-pyrazol-1-yl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609401-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

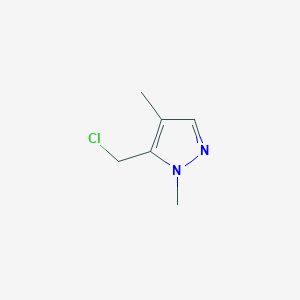

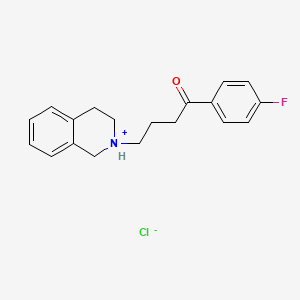

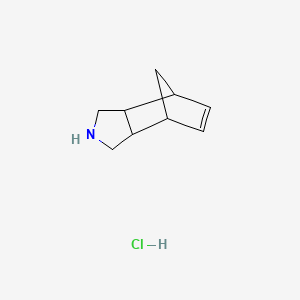

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-4-[(2E)-2-[(4-Bromophenyl)-phenylmethylidene]hydrazinyl]-4-oxobut-2-enoic acid](/img/structure/B1652733.png)

![3-[1-(3,4-Dihydro-2H-chromene-2-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B1652737.png)

![3-bromo-N-[2-(3-bromopropanoylamino)ethyl]propanamide](/img/structure/B1652738.png)

![2,6-Bis(oxiran-2-ylmethyl)-1,5-diphenyl-1,5-dihydro-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dione](/img/structure/B1652740.png)

![1-(2-Methyl-3-{3-[(methylamino)methyl]piperidine-1-carbonyl}phenyl)imidazolidin-2-one hydrochloride](/img/structure/B1652743.png)

![1-{2-[(4-Methoxyphenyl)amino]benzoyl}pyrrolidin-3-amine](/img/structure/B1652746.png)

![N-[1-(2-methoxyphenyl)ethyl]-1-(piperidin-4-yl)-1H-pyrrole-2-carboxamide hydrochloride](/img/structure/B1652747.png)